Dibenzazepine-10,11-dione and its derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a dibenzazepine core, which is a bicyclic structure consisting of two benzene rings fused to a seven-membered diazepine ring. The unique structural features of dibenzazepine-10,11-dione derivatives provide a versatile scaffold for the design and development of new therapeutic agents with potential applications in various medical conditions, including cancer, hypertension, epilepsy, and anxiety disorders.
Dibenzazepine-10,11-dione derivatives have shown promise as novel antitumor agents. The synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones has led to the discovery of compounds with preliminary cytotoxic effects against cancer cell lines, such as HeLa and U87. These compounds have the potential to serve as privileged structures for drug design and development in oncology1.
In the realm of cardiovascular disease, novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues have been synthesized and evaluated as potent ACE inhibitors. These compounds, particularly one with the IC₅₀ of 0.272 µM, have emerged as active non-carboxylic acid ACE inhibitors with minimal toxicity, comparable to clinical drugs like Lisinopril, Benazepril, and Ramipril. This suggests their potential use in the management of hypertension2.
The investigation of new dibenzazepine derivatives has revealed compounds with anticonvulsant and antihypoxic activity, which are of particular interest in the treatment of epilepsy. These derivatives have been synthesized and shown to possess the ability to protect the brain during epileptic fits accompanied by asphyxia4. Moreover, carbamazepine, a well-known dibenzazepine derivative, has been studied for its use-dependent limitation of rapidly firing action potentials, which may contribute to its anticonvulsant efficacy5.
Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione have been identified as potential anxiolytic agents. One such compound has been chosen for a limited clinical trial in humans, with metabolism studies indicating rapid hydroxylation. Efforts to block metabolism and enhance activity have led to the preparation of derivatives with methyl groups in specific positions, although these were found to be less active than the parent compound6.
Dibenzazepine-10,11-dione, also known as 11H-benzo[b]benzazepine-5,6-dione, has the molecular formula and a molecular weight of 223.23 g/mol. It features a bicyclic structure composed of two benzene rings fused to a seven-membered azepine ring with dione functionalities at the 10 and 11 positions. This compound is classified under heterocyclic compounds and is particularly noted for its pharmacological properties, making it a subject of interest in both chemical and biological research .
The synthesis of dibenzazepine-10,11-dione can be achieved through various methods. One common approach involves the oxidative polymerization of dibenzazepine derivatives. For instance, dibenzazepine-10,11-dione can be synthesized from oxcarbazepine using selenium(IV) oxide in 1,4-dioxane at reflux conditions for several hours. The reaction typically yields around 90% efficiency .
The molecular structure of dibenzazepine-10,11-dione is characterized by its fused ring system. The compound's structural formula can be represented as follows:
This representation highlights the connectivity of atoms within the molecule. The presence of two carbonyl groups (diones) at positions 10 and 11 contributes to its reactivity and potential biological activity .
Dibenzazepine-10,11-dione undergoes various chemical reactions that enhance its utility in synthetic organic chemistry. Notable reactions include:
The mechanism of action for dibenzazepine-10,11-dione primarily involves the inhibition of voltage-gated sodium channels. This action is crucial for its pharmacological effects, particularly in anticonvulsant activity. The compound's derivatives have demonstrated efficacy against various conditions by modulating neuronal excitability through sodium channel inhibition.
Dibenzazepine-10,11-dione exhibits several notable physical and chemical properties:
The compound is relatively stable under normal laboratory conditions but should be stored at low temperatures to maintain integrity .
Dibenzazepine-10,11-dione has diverse applications across various fields:
Dibenzazepine-10,11-dione (CAS No. 19579-83-0) is an aromatic heterocyclic compound with the systematic IUPAC name 11H-benzo[b][1]benzazepine-5,6-dione [4] [5]. Its molecular formula is C₁₄H₉NO₂, corresponding to a molecular weight of 223.23 g/mol [3] [9]. The core structure consists of a seven-membered azepine ring fused with two benzene rings, featuring two ketone groups at positions 10 and 11. This dione configuration is critical for its electronic properties and intermolecular interactions [5] [9].
The compound is recognized by numerous synonyms in chemical and pharmaceutical contexts, primarily due to its role as a process impurity in the antiepileptic drug oxcarbazepine. Key aliases include:
Table 1: Nomenclature of Dibenzazepine-10,11-dione
Systematic Name | Common Synonyms | Pharmaceutical Designations |
---|---|---|
11H-Benzo[b][1]benzazepine-5,6-dione | 5H-Dibenzo[b,f]azepine-10,11-dione | Oxcarbazepine EP Impurity D |
Dibenzazepinodione | Oxcarbazepine Impurity 4 | |
Oxcarbazepine Impurity 7 |
The FDA Unique Ingredient Identifier (UNII) is LW57RT6UCP, which facilitates unambiguous substance tracking in regulatory databases [9].
Dibenzazepine-10,11-dione exhibits distinct physical characteristics essential for its identification and handling in laboratory settings. It presents as a dark yellow to very dark orange crystalline solid under ambient conditions [3] . Its high melting point is inferred from the predicted boiling point of 425.6 ± 15.0 °C, reflecting substantial lattice stability due to extended π-conjugation and dipolar interactions [3] . The compound's density is estimated at 1.291 ± 0.06 g/cm³, consistent with rigid, planar aromatic systems .
Solubility profiling indicates limited dissolution in aqueous media but moderate solubility in polar organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO), making this solvent suitable for spectroscopic analysis and reaction chemistry [3] . The compound requires storage at 2–8°C (refrigerated conditions) to maintain stability, indicating sensitivity to thermal degradation [3] [4]. Commercial samples typically specify a purity of >95% (HPLC) [4] [7].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Conditions/Remarks |
---|---|---|
Boiling Point | 425.6 ± 15.0 °C | Predicted |
Density | 1.291 ± 0.06 g/cm³ | Predicted |
Solubility | Slightly soluble | DMSO |
Appearance | Dark yellow to very dark orange solid | Room temperature |
Storage | Refrigerated (2–8°C) | Long-term stability |
pKa | -4.66 ± 0.20 | Predicted |
The strongly negative predicted pKa highlights the compound's resistance to deprotonation, aligning with its non-acidic character .
Spectroscopic characterization provides definitive evidence for structural assignment and purity assessment:
Mass Spectrometry: High-resolution mass spectrometry confirms a molecular ion peak at m/z 223.0633 ([M]⁺), corresponding to the exact mass of C₁₄H₉NO₂ (223.0630 g/mol). The fragmentation pattern exhibits characteristic losses of carbonyl groups, with major fragments at m/z 195 (loss of CO) and m/z 167 (sequential CO loss) [4] [9].
Infrared Spectroscopy: Key IR absorptions include:
Table 3: Characteristic Infrared Absorption Bands
Band Position (cm⁻¹) | Assignment | Intensity |
---|---|---|
1680 | C=O asymmetric stretch | Strong |
1650 | C=O symmetric stretch | Strong |
1580–1600 | Aromatic C=C stretching | Medium |
1540 | N–H bending | Medium |
Nuclear Magnetic Resonance: Though experimental spectra are not explicitly provided in the search results, predicted ¹H-NMR features would include:
UV-Vis Spectroscopy: The conjugated chromophore system imparts strong absorption in the UV-visible region, with maxima predicted at ~250 nm and ~350 nm. The yellow-orange appearance indicates absorption extending into the violet-blue region (~400–450 nm) [7] [9].
No experimental crystallographic data (e.g., X-ray diffraction parameters) are reported in the available literature for dibenzazepine-10,11-dione [3] [9]. Nevertheless, computational modeling suggests a predominantly planar central azepine ring due to π-conjugation across the diketone-bridged system. This planarity facilitates strong intermolecular stacking interactions in the solid state, consistent with its crystalline nature and elevated boiling point [5] .
The molecule's conformational rigidity arises from:
Molecular mechanics simulations indicate that non-planar distortions would substantially increase energy (>20 kcal/mol), confirming high conformational stability . Polymorphism screening remains unreported, though the uniform commercial descriptions imply a single dominant crystalline form. Future structural studies would require single-crystal X-ray diffraction to resolve atomic coordinates and packing motifs definitively.
Comprehensive Compound Identification
Table 4: Chemical Identity Summary for Dibenzazepine-10,11-dione
Identifier | Designation | Source |
---|---|---|
CAS Registry Number | 19579-83-0 | [3] [5] |
Molecular Formula | C₁₄H₉NO₂ | [3] [4] [9] |
Exact Molecular Weight | 223.0633 g/mol | [4] [9] |
IUPAC Name | 11H-Benzo[b][1]benzazepine-5,6-dione | [4] [5] |
Key Synonyms | Oxcarbazepine EP Impurity D; 5H-Dibenz[b,f]azepine-10,11-dione; Dibenzazepinodione | [3] [9] |
FDA UNII | LW57RT6UCP | [3] [9] |
MDL Number | MFCD24387099 | [3] |
This compilation establishes dibenzazepine-10,11-dione as a structurally defined chemical entity with validated spectroscopic and physicochemical parameters. Its significance extends beyond fundamental chemistry into pharmaceutical quality control, where it serves as a benchmark impurity in oxcarbazepine synthesis [3] [7] . The absence of crystallographic data presents an opportunity for future structural investigations to elucidate solid-state packing and intermolecular interactions.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: